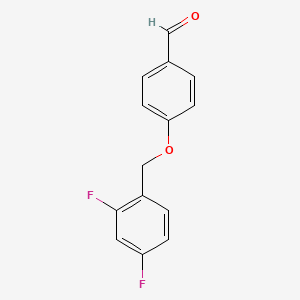

4-(2,4-Difluorobenzyloxy)benzaldehyde

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “4-(2,4-Difluorobenzyloxy)benzaldehyde” can be represented by the SMILES stringFc1ccccc1COc2ccc(C=O)cc2 . This indicates that the compound contains a benzaldehyde group (C=O) attached to a benzene ring, which is further connected to a difluorobenzene ring via an ether linkage (O). Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 248.22 g/mol. Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Regioselective Protection in Organic Synthesis

4-(2,4-Difluorobenzyloxy)benzaldehyde's derivatives are significant in regioselective protection in organic synthesis. The regioselective protection of hydroxyl groups in benzaldehydes, using various protecting groups, plays a crucial role in synthetic chemistry (Plourde & Spaetzel, 2002).

Linkers for Solid Phase Organic Synthesis

Benzaldehyde derivatives, including those similar to this compound, are investigated for their application as linkers in solid phase organic synthesis. This involves the use of these compounds in creating complex molecules on a solid support, which is a key process in combinatorial chemistry and drug discovery (Swayze, 1997).

Fluorescent Polymer Synthesis

This compound and its related compounds are used in synthesizing fluorescent polymers. These polymers show potential in various applications due to their high thermal stability and solubility in common solvents, as well as their fluorescent properties (Neilson et al., 2008).

Oxidation Reactions

In catalysis, derivatives of this compound are involved in oxidation reactions, such as Pd-catalyzed ortho C-H hydroxylation. These reactions are significant in the field of organic synthesis, offering pathways to create various complex molecules (Chen, Ozturk, & Sorensen, 2017).

Radiopharmaceuticals

Its fluoro derivatives are explored in the synthesis of radiopharmaceuticals. These compounds play a crucial role in the development of imaging agents used in medical diagnostics (Funke et al., 2006).

Enzymatic Oxidation

In enzymatic Baeyer–Villiger oxidation, fluorobenzaldehydes, related to this compound, demonstrate significant substrate interactions. These reactions are pivotal in organic chemistry for the transformation of ketones into esters or lactones (Moonen et al., 2005).

Crystal Structure Analysis

The synthesis and structural investigation of compounds related to this compound aid in understanding crystal structures, which is vital in the field of material science and pharmaceuticals (Arunagiri et al., 2018).

Fragrance and Flavor Industry

Benzaldehydes, including similar compounds to this compound, are essential in the fragrance and flavor industry. Their synthesis and catalytic oxidation processes contribute significantly to the production of widely used aromatic compounds (Borzatta et al., 2009).

Enzymatic Production of Benzaldehyde

The enzymatic production of benzaldehyde from l-phenylalanine involves derivatives of this compound. This process has applications in the food industry for flavoring purposes (Takakura et al., 2022).

NHC-Catalyzed Reactions

In NHC-catalyzed reactions involving benzaldehyde, derivatives of this compound are significant. These reactions are crucial in synthetic chemistry for creating various organic compounds (Li, Zhang, & Li, 2020).

Adsorption and Environmental Applications

The synthesis of fluorinated microporous polyaminals, which involve derivatives of benzaldehyde, demonstrates their application in environmental science, particularly in the adsorption of gases like carbon dioxide (Li, Zhang, & Wang, 2016).

Luminescent Properties of Lanthanide Complexes

Research into the synthesis of 4-acylated derivatives of benzaldehyde, related to this compound, and their coordination to lanthanide ions has implications in the study of luminescent materials (Derkach et al., 2014).

Molecular Docking Studies

Molecular docking studies involving 4-substituted benzaldehydes, including those related to this compound, contribute to understanding biological interactions and potential pharmaceutical applications (Ghalla et al., 2018).

Safety and Hazards

Based on the safety data sheet of a similar compound, benzaldehyde, it can be inferred that “4-(2,4-Difluorobenzyloxy)benzaldehyde” may have similar hazards. It may be flammable, cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle such chemicals with appropriate safety measures.

Mécanisme D'action

- The primary targets of 4-(2,4-Difluorobenzyloxy)benzaldehyde are cellular antioxidation components in fungi. These include enzymes like superoxide dismutases and glutathione reductase .

- It destabilizes the cellular redox balance, leading to oxidative stress and compromising the fungal cells’ defense mechanisms .

- By disrupting antioxidation systems, the compound inhibits fungal growth and sensitizes the cells to other antifungal agents .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Propriétés

IUPAC Name |

4-[(2,4-difluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUPOQPNVKZVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262832 | |

| Record name | 4-[(2,4-Difluorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166049-77-0 | |

| Record name | 4-[(2,4-Difluorophenyl)methoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166049-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,4-Difluorophenyl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1398984.png)

![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)

![Butyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398990.png)

![1-[(2-Chloropyridin-4-yl)methyl]azepane](/img/structure/B1398995.png)